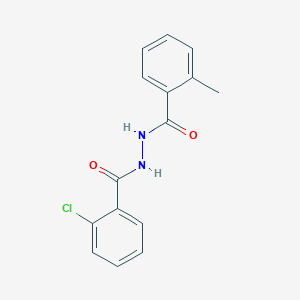

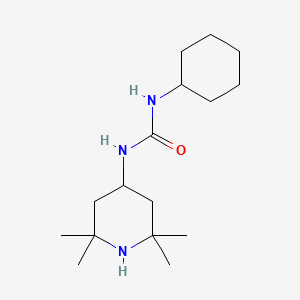

2-chloro-N'-(2-methylbenzoyl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the reaction of benzoyl hydrazides with various aldehydes or ketones. For instance, Lei et al. (2013) described the synthesis of two hydrazone compounds derived from 4-methylbenzohydrazide, which involves condensation reactions with different benzaldehydes under specific conditions, leading to compounds including 2-chloro-5-nitro-N'-(4-methylbenzylidene)benzohydrazide (Lei et al., 2013).

Molecular Structure Analysis

The molecular structure of benzohydrazides and their derivatives is characterized by X-ray crystallography, revealing information about their crystalline form and molecular geometry. The study by Han (2013) provides a detailed analysis of the crystal structures of various benzohydrazide compounds, showing their stabilization through hydrogen bonds and π···π stacking interactions (Han, 2013).

Chemical Reactions and Properties

Benzohydrazides undergo a range of chemical reactions, forming various derivatives with different properties. Asegbeloyin et al. (2014) explored the reaction of benzoyl hydrazide with pyrazolones, leading to the formation of benzohydrazide derivatives characterized by NMR spectroscopy and X-ray crystallography, and evaluated for their biological activity (Asegbeloyin et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Hydrazone Compounds Synthesis : Research on hydrazone compounds like 2-chloro-5-nitro-N'-(4-methylbenzylidene)benzohydrazide has focused on their synthesis and structural characterization. These studies aim to explore the chemical properties, stability, and potential applications of hydrazone derivatives in various scientific fields, including material science and pharmaceuticals. The detailed structural analysis often involves techniques such as X-ray crystallography, which helps in understanding the molecular configuration and potential reactivity of these compounds (Lei et al., 2013).

Antimicrobial Activities

- Antimicrobial Studies on Benzohydrazide Derivatives : Studies on compounds such as N'-[2,4-dichlorobenzylidene]-3,4,5-trimethoxybenzohydrazide have evaluated their antimicrobial activities against various bacteria strains. These compounds are synthesized and tested for their effectiveness in inhibiting microbial growth, highlighting their potential as antimicrobial agents. The presence of electron-withdrawing groups like Cl and NO2 has been found to enhance the antimicrobial properties of these compounds, making them candidates for the development of new antimicrobial drugs (You-Yue Han, 2013).

Applications in Liquid Crystal Phase Research

- Supramolecular Dendrimers and Liquid-Crystalline Phases : Research on the design and synthesis of supramolecular dendrimers based on benzoate derivatives, such as methyl 3,4,5-trishydroxybenzoate, has led to the discovery of novel thermotropic cubic liquid-crystalline phases. These studies contribute to our understanding of self-organizing materials and their potential applications in the development of advanced materials with unique optical and electronic properties. The ability to design and control the assembly of these dendrimers into specific phases opens up new avenues in material science and nanotechnology (Balagurusamy et al., 1997).

Propiedades

IUPAC Name |

N'-(2-chlorobenzoyl)-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c1-10-6-2-3-7-11(10)14(19)17-18-15(20)12-8-4-5-9-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOFLWYVMSGBRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N'-(2-methylbenzoyl)benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)

![(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5525794.png)

![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)

![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)

![N-(4-{[benzyl(isopropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5525819.png)

![3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5525820.png)

![9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5525830.png)

![1-isopropyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5525834.png)

![2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5525845.png)